Cas no 99585-12-3 (methyl 4-chloro-2-methylbenzoate)
methyl 4-chloro-2-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- BENZOIC ACID,4-CHLORO-2-METHYL-,METHYL ESTER
- 4-CHLORO-2-METHYL BENZOIC ACID METHYL ESTER
- 4-Chloro-2-methyl-benzoic acid methyl ester
- Methyl 4-chloro-2-methylbenzoate
- 99585-12-3
- GWJVBTHDUYTGLK-UHFFFAOYSA-N
- Benzoic acid, 4-chloro-2-methyl-, methyl ester
- ZDA58512
- FT-0753469
- AS-42880
- CS-0131376
- SB40380
- MFCD09842344
- A930340
- 4-chloro-2-methylbenzoic acid methyl ester
- SCHEMBL1016173
- Methyl 4-chloro-o-toluate
- A1-00305
- AKOS006327096
- DTXSID40625130
- methyl 4-chloro-methylbenzoate
- Methyl4-Chloro-2-methylbenzoate
- DB-080614
- methyl 4-chloro-2-methylbenzoate
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- MDL: MFCD09842344
- Inchi: 1S/C9H9ClO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3
- InChI Key: GWJVBTHDUYTGLK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)OC)=C(C)C=1
Computed Properties
- Exact Mass: 184.0291072g/mol
- Monoisotopic Mass: 184.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
methyl 4-chloro-2-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155576-10g |
Methyl 4-chloro-2-methylbenzoate |
99585-12-3 | 95% | 10g |
$400 | 2021-06-17 | |
| Chemenu | CM155576-25g |
Methyl 4-chloro-2-methylbenzoate |
99585-12-3 | 95% | 25g |
$711 | 2021-06-17 | |
| TRC | C602168-50mg |
4-Chloro-2-methyl-benzoic Acid Methyl Ester |
99585-12-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C602168-100mg |
4-Chloro-2-methyl-benzoic Acid Methyl Ester |
99585-12-3 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C602168-500mg |
4-Chloro-2-methyl-benzoic Acid Methyl Ester |
99585-12-3 | 500mg |
$ 185.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0332-1g |
4-Chloro-2-methyl-benzoic acid methyl ester |
99585-12-3 | 96% | 1g |
636.03CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0332-5g |
4-Chloro-2-methyl-benzoic acid methyl ester |
99585-12-3 | 96% | 5g |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0332-25g |
4-Chloro-2-methyl-benzoic acid methyl ester |
99585-12-3 | 96% | 25g |
6445.12CNY | 2021-05-08 | |
| Chemenu | CM155576-10g |
Methyl 4-chloro-2-methylbenzoate |
99585-12-3 | 95% | 10g |
$275 | 2024-07-18 | |
| Chemenu | CM155576-25g |
Methyl 4-chloro-2-methylbenzoate |
99585-12-3 | 95% | 25g |
$711 | 2022-06-09 |
methyl 4-chloro-2-methylbenzoate Suppliers
methyl 4-chloro-2-methylbenzoate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on methyl 4-chloro-2-methylbenzoate
Comprehensive Guide to Methyl 4-Chloro-2-Methylbenzoate (CAS No. 99585-12-3): Properties, Applications, and Industry Insights
Methyl 4-chloro-2-methylbenzoate (CAS No. 99585-12-3) is a versatile organic compound widely utilized in pharmaceuticals, agrochemicals, and specialty chemical synthesis. This ester derivative, characterized by its chloro and methyl functional groups, exhibits unique reactivity, making it a valuable intermediate in modern chemical processes. With the growing demand for high-purity chemical intermediates, this compound has garnered significant attention from researchers and industrial manufacturers alike.
In recent years, the surge in green chemistry initiatives has driven innovations in the synthesis of methyl 4-chloro-2-methylbenzoate. Researchers are exploring catalytic methods and solvent-free reactions to improve yield and reduce environmental impact. A 2023 study highlighted its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), aligning with the pharmaceutical industry's focus on sustainable API production.
The compound's molecular structure (C9H9ClO2) features a benzoate ester core with strategic substitutions that enhance its lipophilicity and bioavailability. These properties make it particularly useful in crop protection formulations, where its derivatives act as herbicide synergists. Industry reports indicate a 15% annual growth in demand for such agrochemical intermediates since 2020.
Analytical techniques like HPLC and GC-MS are critical for quality control of CAS 99585-12-3. Recent advancements in process analytical technology (PAT) have enabled real-time monitoring during production, addressing the market's need for consistent batch-to-batch purity. Regulatory compliance with REACH and FDA guidelines remains a key consideration for manufacturers.
Emerging applications include its use in liquid crystal materials for electronics and as a flavor/fragrance precursor. The compound's low toxicity profile (as per OECD 423 studies) positions it favorably compared to traditional aromatic esters. Market analysts project increased adoption in cosmetic preservative systems through 2025.
Storage recommendations for methyl 4-chloro-2-methylbenzoate emphasize argon-purged containers at controlled temperatures. Its hydrolytic stability (pH 4-8) and thermal decomposition threshold (210°C) make it suitable for global logistics. Technical datasheets should always reference the CAS registry number 99585-12-3 to prevent confusion with similar compounds.
Future research directions include exploring its potential in metal-organic frameworks (MOFs) for gas storage and investigating enzymatic esterification routes. The compound's structure-activity relationships continue to inspire novel applications in material science and medicinal chemistry.
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